trans-4-(Fluoromethyl)cyclohexanamine hydrochloride
Description
trans-4-(Fluoromethyl)cyclohexanamine hydrochloride is a cyclohexane-based amine derivative with a fluoromethyl (-CH2F) substituent at the trans-4 position. This compound is part of a broader class of substituted cyclohexylamines, which are pivotal intermediates in pharmaceutical synthesis. The fluorine atom introduces electronegativity and moderate lipophilicity, while the trans-configuration ensures stereochemical specificity in biological interactions.
Properties
IUPAC Name |
4-(fluoromethyl)cyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN.ClH/c8-5-6-1-3-7(9)4-2-6;/h6-7H,1-5,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMPGAJWCRIMCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CF)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375274-34-1 | |
| Record name | (1r,4r)-4-(fluoromethyl)cyclohexan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride typically involves the fluorination of cyclohexanamine derivatives. One common method includes the reaction of cyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group. This is followed by reductive amination to form the amine, which is then converted to its hydrochloride salt .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale fluorination and amination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(Fluoromethyl)cyclohexanamine hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be used under mild conditions.
Major Products:
Oxidation: Formation of fluoromethylcyclohexanone or fluoromethylcyclohexanal.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted cyclohexanamine derivatives.
Scientific Research Applications
Chemical Characteristics and Synthesis
Chemical Structure:
- Molecular Formula: C7H15ClFN
- CAS Number: 2375274-34-1
- IUPAC Name: (1R,4R)-4-(fluoromethyl)cyclohexan-1-amine hydrochloride
Synthesis Methods:
The synthesis of trans-4-(Fluoromethyl)cyclohexanamine hydrochloride typically involves:
- Fluorination of Cyclohexanamine Derivatives: Using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
- Reductive Amination: This process converts the resulting intermediate to its amine form, which is then crystallized as the hydrochloride salt.
Asymmetric Synthesis
This compound serves as a chiral building block in asymmetric synthesis. Its unique structure allows for the formation of enantiomerically pure compounds, which are crucial in drug development to ensure efficacy and reduce side effects.
Biological Research
In biological contexts, this compound is utilized as a precursor for synthesizing fluorinated analogs of biologically active molecules. These analogs are essential for studying enzyme interactions and metabolic pathways, providing insights into biological mechanisms and potential therapeutic targets .
Pharmaceutical Development
The compound is significant in the pharmaceutical industry , where it aids in developing drugs targeting specific receptors or enzymes. The introduction of a fluoromethyl group enhances the metabolic stability and bioavailability of these drugs, making them more effective in clinical settings.
Industrial Applications
In industrial chemistry, this compound is used to produce specialty chemicals and materials, including agrochemicals and polymers. Its unique properties allow for tailored applications in various chemical processes.
Mechanism of Action
The mechanism by which trans-4-(Fluoromethyl)cyclohexanamine hydrochloride exerts its effects is primarily through its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance binding affinity and selectivity, leading to more potent and specific biological effects. The compound can modulate various biochemical pathways, depending on its target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent-Driven Physicochemical Properties
The table below summarizes key structural analogs and their distinguishing features:
*Calculated based on analogous structures.
Key Observations:
- Fluoromethyl vs. This could improve bioavailability in drug candidates .
- Fluoromethyl vs. Trifluoromethyl : The -CF3 group () is bulkier and more electronegative, which may reduce membrane permeability but improve resistance to oxidative degradation. Fluoromethyl strikes a balance between size and reactivity.
- Phenoxy vs. Fluoromethyl: The aromatic -O-C6H4Cl group () significantly increases molecular weight and lipophilicity, favoring blood-brain barrier penetration but risking off-target effects.
Stability and Reactivity
- Acid-Base Behavior : The pKa of the amine group varies with substituents. Electron-withdrawing groups (e.g., -CF3) lower basicity, while electron-donating groups (e.g., -OCH3) increase it, affecting solubility and salt formation .
- Degradation Pathways: Ambroxol HCl (), a trans-4-substituted cyclohexanol derivative, undergoes hydrolysis and oxidation. Fluoromethyl’s stability may mitigate such degradation compared to hydroxyl or brominated analogs.
Biological Activity
trans-4-(Fluoromethyl)cyclohexanamine hydrochloride is a fluorinated amine compound that has garnered interest in medicinal chemistry due to its potential biological activity. The incorporation of fluorine into organic molecules often enhances their pharmacological properties, including increased lipophilicity, metabolic stability, and altered interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, biological effects, and relevant case studies.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The fluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates interactions with proteins and enzymes, potentially modulating their activity.
Key Mechanisms:
- Lipophilicity: The fluoromethyl group increases the compound's ability to cross lipid membranes, enhancing bioavailability.
- Hydrogen Bonding: The amine group can form hydrogen bonds and ionic interactions with target proteins, influencing their conformation and function.
- Enzyme Modulation: Interactions with enzymes can lead to altered catalytic activity, impacting metabolic pathways.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including potential antiviral and anticancer effects. Its structural similarity to other biologically active compounds suggests it may engage similar pathways.
Table 1: Comparison of Biological Activities
| Compound Name | Biological Activity | Reference |
|---|---|---|
| This compound | Potential antiviral and anticancer effects | |
| Trans-4-Methylcyclohexylamine hydrochloride | Lower lipophilicity; different biological activity | |
| Trans-4-(Trifluoromethyl)cyclohexylamine | Enhanced stability; distinct pharmacological properties |
Case Studies
-
Antiviral Activity:
In preclinical studies, this compound has shown promise against viral infections. Its structural characteristics allow it to interfere with viral replication processes by modulating enzyme activities critical for viral life cycles. -
Anticancer Properties:
Research has indicated that similar fluorinated compounds can exhibit cytotoxic effects on cancer cell lines. Studies focusing on the compound's effect on specific cancer types are ongoing, with preliminary results suggesting a potential role in inhibiting tumor growth. -
Synergistic Effects:
When combined with other therapeutic agents, this compound may enhance the efficacy of existing treatments. This synergistic potential is particularly relevant in combination therapies for complex diseases like cancer and viral infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for achieving high stereochemical purity in trans-4-(Fluoromethyl)cyclohexanamine hydrochloride?
- Methodological Answer : A biphasic solvent system (organic/aqueous phase) with a base catalyst, as demonstrated in the synthesis of structurally similar trans-4-substituted cyclohexanamine derivatives, can optimize stereochemical control. For example, cariprazine hydrochloride synthesis employs this approach to minimize by-products and enhance trans-configuration yields . Reaction conditions (e.g., temperature, solvent polarity) must be rigorously monitored to suppress cis-isomer formation.
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR can resolve fluoromethyl group positioning and cyclohexane ring conformation.
- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., amylose-based) to detect stereoisomeric impurities (e.g., cis-contaminants) .
- Mass Spectrometry (MS) : Confirm molecular weight (expected: C₇H₁₃FClN; calc. 189.64 g/mol) and fragmentation patterns.
- Purity Standards : Reference materials with ≥98% purity (e.g., Fluorexetamine hydrochloride) require batch-specific certificates of analysis (CoA) .
Q. What storage conditions ensure long-term stability of this compound?
- Methodological Answer : Store at -20°C in airtight, light-resistant containers. Stability studies on similar arylcyclohexylamines indicate ≥5-year viability under these conditions. Regular stability testing via HPLC is advised to detect degradation products (e.g., free amine or fluoride release) .
Q. How can researchers verify the absence of cis-isomer contamination in synthesized batches?
- Methodological Answer : Chiral chromatography (e.g., HPLC with β-cyclodextrin columns) or NOESY NMR can differentiate trans/cis configurations. For quantification, calibrate against certified cis/trans mixtures, as described in cyclohexylamine derivative analyses .
Advanced Research Questions
Q. What in vitro models are appropriate for evaluating the neuropharmacological effects of this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at NMDA, σ₁, or opioid receptors using radioligand displacement (e.g., [³H]MK-801 for NMDA antagonism).
- Functional Assays : Use electrophysiology (patch-clamp) in hippocampal neurons to assess ion channel modulation.
- Comparative Studies : Benchmark against Fluorexetamine (Item No. 35118), a fluorinated arylcyclohexylamine with documented forensic applications .
Q. How does the fluoromethyl group influence pharmacokinetic properties compared to other halogenated cyclohexanamine derivatives?
- Methodological Answer :
- Lipophilicity : Fluoromethyl increases logP vs. methyl or chloro analogs, enhancing blood-brain barrier permeability (calculate via HPLC-derived retention times).
- Metabolic Stability : Conduct hepatic microsome assays to compare oxidative defluorination rates.
- Case Study : Benexate hydrochloride (trans-4-guanidinomethyl derivative) shows prolonged gastric retention due to polar substituents, suggesting fluoromethyl may alter tissue distribution .
Q. What computational approaches predict metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use Schrödinger’s ADMET Predictor or SwissADME to identify likely Phase I/II metabolites (e.g., defluorination or glucuronidation).
- Docking Studies : Model interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to prioritize in vitro validation .
Q. How can researchers resolve contradictions in biological activity data caused by stereoisomeric impurities?
- Methodological Answer :
- Re-Analysis : Repurify batches using preparative HPLC and re-test activity in dose-response assays.
- Isomer-Specific Profiling : Synthesize pure cis/trans isomers (via chiral resolution) and compare IC₅₀ values.
- Case Study : Fluorexetamine’s 3-fluoro isomer exhibits distinct σ₁ receptor affinity vs. 4-fluoro analogs, highlighting positional effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
